

Physical and chemical properties of 2',3',5'-Tri-O-acetyl-2-thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2',3',5'-Tri-O-acetyl-2-thiouridine

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An In-depth Technical Guide to 2',3',5'-Tri-O-acetyl-2-thiouridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2',3',5'-Tri-O-acetyl-2-thiouridine, a synthetic nucleoside analog with potential applications in antiviral and anticancer research. Due to the limited availability of specific experimental data for this compound in public databases, this guide combines established knowledge of the parent compound, 2-thiouridine, with general chemical principles to present a detailed profile. It includes proposed methodologies for its synthesis and purification, predicted physicochemical properties, and a discussion of its potential biological activities and mechanisms of action. This document is intended to serve as a foundational resource for researchers initiating studies on 2',3',5'-Tri-O-acetyl-2-thiouridine.

Introduction

2',3',5'-Tri-O-acetyl-2-thiouridine (CAS 28542-31-6) is an acetylated derivative of 2-thiouridine, a naturally occurring modified pyrimidine nucleoside. The acetylation of the hydroxyl groups on the ribose sugar is a common strategy in medicinal chemistry to enhance the lipophilicity of nucleoside analogs, thereby improving their cell permeability and



bioavailability. As a member of the purine nucleoside analog class, 2',3',5'-Tri-O-acetyl-2-thiouridine is of interest for its potential therapeutic properties, particularly as an antitumor and antiviral agent.[1] The core structure, 2-thiouridine, is known to exhibit broad-spectrum antiviral activity against positive-strand RNA viruses by inhibiting viral RNA-dependent RNA polymerase.

Physicochemical Properties

Precise experimental data for the physicochemical properties of 2',3',5'-Tri-O-acetyl-2-thiouridine are not extensively reported. The following tables summarize the available and predicted properties.

Table 1: General Properties of 2',3',5'-Tri-O-acetyl-2-thiouridine

Property	Value	Source
IUPAC Name	1-[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(acetyloxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one	Predicted
CAS Number	28542-31-6	Vendor Information
Molecular Formula	C15H18N2O8S	Calculated
Molecular Weight	386.38 g/mol	Calculated
Appearance	White to off-white solid	Predicted
Storage	-20°C	Vendor Information

Table 2: Predicted Solubility Profile of 2',3',5'-Tri-O-acetyl-2-thiouridine



Solvent	Predicted Solubility
Water	Sparingly soluble
Dimethyl Sulfoxide (DMSO)	Soluble
Dimethylformamide (DMF)	Soluble
Methanol	Soluble
Chloroform	Soluble
Ethyl Acetate	Soluble

Table 3: Predicted Spectral Data for 2',3',5'-Tri-O-acetyl-2-thiouridine

Spectral Data	Predicted Peaks/Values
¹H NMR	Data not available. Expected signals for acetyl methyl protons, ribose protons, and pyrimidine protons.
¹³ C NMR	Data not available. Expected signals for acetyl carbonyl and methyl carbons, ribose carbons, and pyrimidine carbons.
Mass Spectrometry (MS)	Expected [M+H] ⁺ at m/z 387.08, [M+Na] ⁺ at m/z 409.06. Fragmentation may involve loss of acetyl groups.

Experimental Protocols Proposed Synthesis of 2',3',5'-Tri-O-acetyl-2-thiouridine

The synthesis of **2',3',5'-Tri-O-acetyl-2-thiouridine** can be achieved through a two-step process starting from 2-thiouracil.

Step 1: Synthesis of 2-Thiouridine

This procedure is adapted from the Vorbrüggen glycosylation method.



Materials: 2-thiouracil, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose,
 bis(trimethylsilyl)acetamide (BSA), trimethylsilyl trifluoromethanesulfonate (TMSOTf), dry acetonitrile, methanol, ammonia solution.

Procedure:

- Suspend 2-thiouracil in dry acetonitrile.
- Add bis(trimethylsilyl)acetamide (BSA) and heat the mixture to obtain a clear solution of the silylated 2-thiouracil.
- Cool the solution and add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.
- Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise at 0°C and stir the reaction mixture at room temperature until completion (monitored by TLC).
- Quench the reaction with methanol and evaporate the solvent.
- Remove the benzoyl protecting groups by treating the residue with a solution of ammonia in methanol.
- Purify the resulting 2-thiouridine by silica gel column chromatography.

Step 2: Acetylation of 2-Thiouridine

This is a standard O-acetylation procedure.[2]

- Materials: 2-thiouridine, acetic anhydride, dry pyridine, methanol, toluene, dichloromethane,
 1 M HCl, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄.
- Procedure:
 - Dissolve 2-thiouridine in dry pyridine under an inert atmosphere.
 - Cool the solution to 0°C and add acetic anhydride dropwise.
 - Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).



- Quench the reaction by adding methanol.
- Remove the pyridine by co-evaporation with toluene.
- Dissolve the residue in dichloromethane and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield 2',3',5'-Tri-O-acetyl-2-thiouridine.



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Figure 1: Proposed synthetic workflow for 2',3',5'-Tri-O-acetyl-2-thiouridine.

Purification and Analysis

- Purification: The final compound can be purified using silica gel column chromatography. The
 choice of eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in
 dichloromethane) should be optimized based on TLC analysis.
- Analysis: The purity and identity of the synthesized compound should be confirmed by:
 - Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure, including the presence of acetyl groups and the integrity of the nucleoside core.

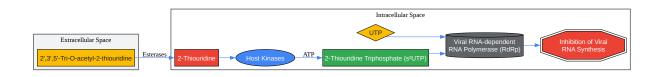


- Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Biological Activity and Mechanism of Action Antiviral Activity

The parent compound, 2-thiouridine, has demonstrated broad-spectrum antiviral activity against several positive-strand RNA viruses, including Dengue virus and SARS-CoV-2.[3][4][5] The proposed mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[3][4][5]

As a prodrug, **2',3',5'-Tri-O-acetyl-2-thiouridine** is expected to be readily transported into cells due to its increased lipophilicity. Once inside the cell, esterases would cleave the acetyl groups to release 2-thiouridine. The free nucleoside is then phosphorylated by host cell kinases to its active triphosphate form, 2-thiouridine triphosphate (s²UTP). This triphosphate analog can then act as a competitive inhibitor of the natural uridine triphosphate (UTP) for incorporation into the nascent viral RNA chain by the RdRp. The incorporation of s²UTP can lead to chain termination or introduce mutations, thereby inhibiting viral replication.



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Figure 2: Proposed antiviral mechanism of action for **2',3',5'-Tri-O-acetyl-2-thiouridine**.

Anticancer Activity



As a purine nucleoside analog, 2',3',5'-Tri-O-acetyl-2-thiouridine may also possess anticancer properties.[1] The mechanism for such activity could involve the inhibition of DNA and/or RNA synthesis in rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis. The incorporation of the modified nucleoside into cellular nucleic acids could disrupt their normal function. Further research is required to elucidate the specific pathways involved in its potential cytotoxic effects.

Conclusion

2',3',5'-Tri-O-acetyl-2-thiouridine is a promising nucleoside analog with potential for development as an antiviral and anticancer agent. This guide provides a foundational understanding of its properties, a plausible synthetic route, and a proposed mechanism of action based on the known activities of its parent compound. Further experimental investigation is crucial to fully characterize its physicochemical properties, optimize its synthesis, and validate its biological activities and therapeutic potential. The data and protocols presented herein are intended to facilitate and guide future research in this area.

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- To cite this document: BenchChem. [Physical and chemical properties of 2',3',5'-Tri-O-acetyl-2-thiouridine]. BenchChem, [2025]. [Online PDF]. Available at:



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